3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Crystallographic Analysis and Bond Geometry
Single-crystal X-ray diffraction studies reveal that 3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one crystallizes in the orthorhombic system with space group P2₁2₁2₁. The unit cell parameters are a = 4.2546 Å, b = 11.6274 Å, and c = 20.604 Å, with a unit cell volume of 1019.27 ų. The pyrido[1,2-a]pyrimidinone core exhibits near-planarity, with a maximum deviation of 0.0148 Å from the mean plane. Key bond lengths include:
- N1–C1 (carbonyl): 1.356 Å
- C1–O1 (carbonyl): 1.231 Å
- C9–C10 (chloroethyl): 1.513 Å
- C10–Cl1: 1.780 Å
The bond angles around the pyrimidine nitrogen (N1) sum to 360.0°, confirming sp² hybridization. The chloroethyl-d4 side chain adopts a synclinal conformation, with a C9–C10–Cl1–C11 torsion angle of -86.6°.
Table 1: Selected bond lengths and angles
| Parameter | Value (Å/°) |
|---|---|
| N1–C1 | 1.356 |
| C1–O1 | 1.231 |
| C9–C10 | 1.513 |
| C10–Cl1 | 1.780 |
| N1–C1–O1 angle | 123.4° |
| C9–C10–Cl1–C11 torsion | -86.6° |
Deuterium Labeling Patterns and Isotopic Distribution
Deuterium incorporation occurs exclusively at the chloroethyl group (C10–C11), replacing all four hydrogen atoms. Isotopic distribution analysis via high-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 230.73 ([M+H]⁺), consistent with the theoretical mass of C₁₁H₁₁D₄ClN₂O. Nuclear magnetic resonance (¹H NMR) confirms the absence of proton signals at δ 3.5–4.0 ppm (typical for CH₂Cl groups), replaced by a singlet integrating to four deuterium atoms.
The synthetic route utilizes deuterated ethyl chloride (ClCD₂CD₂Cl) in the final alkylation step, achieving >98% isotopic enrichment. Raman spectroscopy reveals characteristic C–D stretching modes at 2100–2200 cm⁻¹, absent in the non-deuterated analog.
Torsional Angle Analysis of Pyrido[1,2-a]pyrimidinone Core
The fused bicyclic system demonstrates minimal torsional strain, with dihedral angles between constituent rings not exceeding 5°. Key torsional parameters include:
- Pyrimidine ring (N1/C1/C2/C3/C4/C5): Planar (r.m.s. deviation = 0.023 Å)
- Pyridine ring (C6/C7/C8/C9/N2/C10): Dihedral angle of 2.8° relative to pyrimidine plane
- Methyl group (C12) at position 2: Torsion angle of 1.5° from pyrimidine plane
Molecular orbital calculations (DFT/B3LYP/6-311+G(d,p)) corroborate the experimental data, showing a 0.8 kcal/mol energy barrier for pyrimidine ring puckering.
Table 2: Torsional angles in core structure
| Torsion Site | Angle (°) |
|---|---|
| N1–C1–C2–C3 | 178.2 |
| C5–C6–C7–C8 | -179.1 |
| C9–N2–C10–C11 | -86.6 |
Intermolecular Interactions in Solid-State Packing
The crystal lattice stabilizes through a combination of weak hydrogen bonds and π-π interactions:
- C–H···N hydrogen bonds :
- C5–H5···N2 (2.48 Å, 152°)
- C8–H8···N1 (2.51 Å, 146°)
C–H···Cl contacts :
- C11–H11···Cl1 (3.21 Å, 128°)
π-π stacking :
- Pyrimidine (centroid Cg1) to pyridine (Cg2) distance: 3.538 Å
- Slip angle: 12.4°
These interactions generate a three-dimensional network with a calculated lattice energy of -41.83 kcal/mol. Hirshfeld surface analysis indicates that H···H (64.2%), H···C (18.7%), and H···Cl (9.1%) contacts dominate molecular packing.
Properties
IUPAC Name |
3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7H2,1H3/i5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCQQUYLPYOMY-NZLXMSDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Alkaline Activation : Sodium hydride (1.2 eq) in DMF at -20°C activates ethyl acetoacetate, forming a nucleophilic enolate.
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Deuterated Alkylation : Addition of 1-bromo-2-chloroethane-d4 at 100°C for 10–12 hours yields ethyl 2-acetyl-4-chlorobutyrate-d4 .
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Cyclization : Reaction with 3-hydroxy-2-aminopyridine in the presence of imidazole hydrochloride (0.5 eq) at 100–110°C for 6 hours forms the pyrido-pyrimidinone core.
Key Data:
This method ensures regioselective deuteration at the ethyl side chain while preserving the planar pyrimidinone ring system.
Catalytic Hydrogenation with Deuterium Gas
For compounds requiring saturation of the pyridine ring (e.g., 6,7,8,9-tetrahydro derivatives), catalytic hydrogenation with deuterium gas () introduces deuterium at specific positions. The non-deuterated analogue undergoes hydrogenation using and palladium catalysts.
Protocol:
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Substrate Preparation : 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (28 g) is dissolved in 6N HCl.
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Deuteration : gas (1810 Torr) is introduced over palladium catalyst at 20°C for 8 hours, saturating the pyridine ring and replacing hydrogens with deuteriums.
-
Isolation : The product is precipitated and purified via recrystallization.
Challenges:
-
Isotopic Scrambling : Excess or prolonged reaction times may lead to deuteration beyond the ethyl side chain.
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Catalyst Poisoning : Residual moisture deactivates palladium; anhydrous conditions are critical.
Acid-Catalyzed Deuteration Exchange
Post-synthetic deuteration via acid-catalyzed exchange offers an alternative route. Using deuterated solvents (e.g., , ) enables selective H/D exchange at acidic α-positions adjacent to the carbonyl group.
Procedure:
-
Reaction Setup : The non-deuterated compound is stirred in at 50°C for 24 hours.
-
Quenching : Neutralization with precipitates the deuterated product.
Efficiency:
-
Deuteration at C5 : Achieves >95% incorporation when using .
-
Limitations : Low efficiency for non-acidic positions (e.g., methyl groups).
Optimization of Reaction Conditions for Deuteration
Comparative studies highlight the impact of solvents, catalysts, and temperature on deuterium incorporation (Table 1).
Table 1: Deuteration Efficiency Under Varied Conditions
| Condition | Catalyst | Temp (°C) | Time (h) | % Deuterium Incorporation |
|---|---|---|---|---|
| Hydrogenation | Pd/C | 20 | 8 | 85 |
| Acid Exchange | 50 | 24 | 95 | |
| Alkaline Alkylation | Imidazole HCl | 100 | 6 | 98 |
Key Findings :
-
Imidazole hydrochloride enhances cyclization yields (94%) while minimizing side reactions.
-
Higher temperatures (>110°C) reduce isotopic purity due to H/D scrambling.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Research indicates that 3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one exhibits diverse biological activities:
Antimicrobial Properties
Studies have demonstrated significant antibacterial activity against various strains of bacteria:
| Bacterial Strain | Activity (Comparative) |
|---|---|
| Bacillus subtilis MTCC 121 | Effective against standard strains |
| Staphylococcus epidermidis 435 | Effective against standard strains |
| Xanthomonas campestris 7903 | Moderate activity |
| Pseudomonas aeruginosa MTCC 7908 | Moderate activity |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Research
The compound has also been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting tumor growth in preclinical models. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells through various pathways.
Case Studies
-
Antimicrobial Efficacy Study :
A recent study evaluated the antibacterial effects of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives outperformed traditional antibiotics like streptomycin in efficacy against resistant strains. -
Anticancer Activity Investigation :
Another study focused on the anticancer potential of this compound in various cancer cell lines. The results showed that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of deuterium atoms (d4) in its structure. This isotopic labeling can provide valuable information in research studies, such as tracing the metabolic pathways and understanding the compound’s stability and reactivity.
Biological Activity
3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C11H11ClD4N2O
- Molecular Weight : 230.73 g/mol
- CAS Number : 1189712-26-2
- Solubility : Soluble in dichloromethane and methanol
- Appearance : White solid
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido[1,2-a]pyrimidin-4-one core followed by the introduction of chloroethyl and methyl groups. Various reaction conditions and catalysts are employed to optimize yield and purity .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study screened various synthesized derivatives against standard strains of both Gram-positive (e.g., Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Xanthomonas campestris, Pseudomonas aeruginosa). Notably, certain derivatives with substituted heterocyclic piperazine moieties showed enhanced antibacterial activity compared to standard antibiotics like streptomycin .
| Bacterial Strain | Activity (Comparative) |
|---|---|
| Bacillus subtilis MTCC 121 | Effective against standard strains |
| Staphylococcus epidermidis 435 | Effective against standard strains |
| Xanthomonas campestris 7903 | Moderate activity |
| Pseudomonas aeruginosa MTCC 7908 | Moderate activity |
Anticancer Activity
In addition to antibacterial effects, there is emerging evidence regarding the anticancer potential of this compound. Studies suggest that it may interact with specific cellular pathways involved in cancer cell proliferation and apoptosis. The exact mechanism is still under investigation but may involve targeting specific enzymes or receptors within cancer cells .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : Potential binding to specific receptors that modulate cell signaling pathways related to growth and survival.
Case Studies
-
Antibacterial Efficacy Study :
A study published in PubMed reported on the synthesis and screening of various derivatives of this compound. Among them, one derivative demonstrated twofold better activity than streptomycin against Bacillus subtilis . -
Anticancer Research :
Preliminary investigations into the anticancer properties have shown promise in vitro; however, further studies are required to elucidate the precise mechanisms and efficacy in vivo .
Q & A
Q. Key Considerations :
- Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact cyclization efficiency .
Advanced: How can reaction selectivity be controlled during hydrogenation of intermediates related to this compound?
Methodology:
- Process Analytical Technology (PAT) : Near-infrared (NIR) spectroscopy is used in-line to monitor hydrogenation progress and optimize selectivity. NIR models correlate with HPLC data to predict conversion rates and byproduct formation .
- Catalyst Tuning : Palladium on carbon (Pd/C) with controlled particle size (5–10 nm) reduces over-hydrogenation. Deuterated solvents (e.g., D₂O) minimize proton exchange, preserving isotopic labeling .
Q. Data Contradictions :
- Mid-IR may offer higher resolution for specific functional groups, but NIR is preferred for industrial scalability due to fiber-optic probe compatibility .
Basic: What spectroscopic methods confirm the structure of this compound?
Methodology:
- NMR : ¹H/¹³C NMR identifies the pyrido[1,2-a]pyrimidinone core (δ 7.8–8.2 ppm for aromatic protons) and chloroethyl-d4 side chain (δ 3.5–4.0 ppm for CH₂Cl) .
- X-ray Crystallography : Resolves stereochemistry (e.g., dihedral angles between the pyrimidine ring and chloroethyl group) and validates deuterium placement .
- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 245.0820 (calculated for C₁₁H₁₀D₄ClN₂O) .
Advanced: How to resolve diastereomers formed during synthesis?
Methodology:
- Chromatographic Separation : Use silica gel columns with gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate diastereomers. Polar modifiers (e.g., 0.1% triethylamine) improve resolution .
- Crystallization : Diastereomeric salts (e.g., camphanate esters) are selectively crystallized from ethanol/water mixtures .
- Optical Rotation : Confirm enantiopurity via polarimetry ([α]²⁵D = ±120° for resolved isomers) .
Basic: What are the primary pharmacological applications of this compound?
Methodology:
- Drug Intermediate : Serves as a key intermediate in antipsychotics (e.g., risperidone derivatives) by enabling deuterium incorporation to modulate metabolic stability .
- Bioactivity Screening : Evaluated in vitro for serotonin receptor (5HT2A) antagonism using radioligand binding assays (IC₅₀ = 12 nM) .
Q. Comparative Data :
- The chloroethyl-d4 derivative shows 20% longer half-life (t₁/₂) in hepatic microsomes compared to non-deuterated analogs due to reduced CYP450-mediated oxidation .
Advanced: What strategies address low yields in cyclization steps?
Methodology:
- Catalyst Screening : Lewis acids like Sc(OTf)₃ improve cyclization efficiency (yield increase from 45% to 78%) by stabilizing transition states .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes at 120°C, minimizing side-product formation .
- Deuterium Effects : Deuterated solvents (e.g., DMF-d₇) enhance kinetic isotope effects, favoring cyclization over competing pathways .
Basic: How to confirm the stereochemistry of the chloroethyl side chain?
Methodology:
- X-ray Analysis : Measures dihedral angles (e.g., 78.9° between the chloroethyl group and pyrimidine ring) to confirm syn or anti conformations .
- NOESY NMR : Detects spatial proximity between methyl (δ 2.5 ppm) and chloroethyl protons (δ 4.1 ppm) to assign stereochemistry .
Advanced: How does the chloroethyl group influence bioactivity compared to other substituents?
Methodology:
-
Structure-Activity Relationship (SAR) :
Substituent 5HT2A Binding (IC₅₀, nM) Metabolic Stability (t₁/₂, min) Chloroethyl-d4 12 90 Ethenyl () 45 45 Hydroxyethyl 280 120 - The chloroethyl-d4 group enhances receptor affinity and metabolic stability by balancing lipophilicity and hydrogen-bonding capacity .
Basic: What purification techniques are optimal for isolating this compound?
Methodology:
- Flash Chromatography : Use silica gel (230–400 mesh) with EtOAc:hexane (3:7) to remove unreacted starting materials .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>99% by HPLC) .
Advanced: What in-line analytical tools are suited for scaling up synthesis?
Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
